Phénothiazinyl Pérazaine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

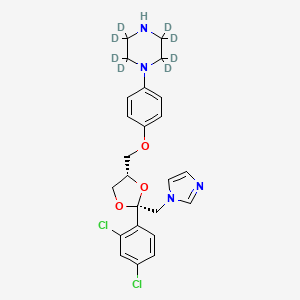

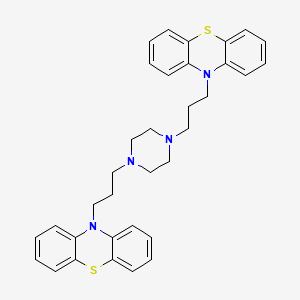

Phenothiazinyl Perazine is a derivative of Phenothiazine . Phenothiazine, abbreviated PTZ, is an organic compound that has the formula S (C 6 H 4) 2 NH and is related to the thiazine-class of heterocyclic compounds . Derivatives of phenothiazine are highly bioactive and have widespread use and rich history . Phenothiazinyl Perazine is an impurity of Perazine dimalate .

Synthesis Analysis

The synthesis of phenothiazine derivatives has been achieved through various methods. For instance, the C-N coupling reaction was performed for the synthesis of 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PYP) as donor monomers .

Molecular Structure Analysis

Phenothiazine and its derivatives are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .

Chemical Reactions Analysis

Phenazines, which are related to phenothiazines, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .

Physical And Chemical Properties Analysis

Phenothiazine, the parent compound of Phenothiazinyl Perazine, appears as greenish-yellow rhombic leaflets or diamond-shaped plates. It has a melting point of 185 °C and a boiling point of 371 °C . It is soluble in benzene, ether, petroleum ether, chloroform, hot acetic acid, ethanol (slightly), and mineral oil (slightly) .

Applications De Recherche Scientifique

Applications médicales

Les hybrides de phénothiazine ont montré des activités biologiques diverses, interagissant avec des cibles spécifiques ou multiples . Ils ont été associés à des effets antipsychotiques, antihistaminiques et antimuscariniques . Les actions pharmacologiques des hybrides de phénothiazine comprennent des propriétés prometteuses antibactériennes, antifongiques, anticancéreuses, anti-inflammatoires, antimalariennes, analgésiques et d’inversion de la multi-résistance aux médicaments .

Applications anticancéreuses

Dans la conception de nouveaux bloqueurs du cycle cellulaire anticancéreux, une méthode d’hybridation moléculaire utilisant des échafaudages de phénothiazine et de dithiocarbamate a été appliquée . Les dérivés de la phénothiazine et du dithiocarbamate ont montré une faible inhibition de la croissance de trois lignées cellulaires cancéreuses .

Applications photocatalytiques

Des phénothiazines étendues ont été développées et leurs performances photocatalytiques envers les réactions de couplage oxydatives d’amines dirigées par la lumière visible ont été systématiquement étudiées . Les phénothiazines étendues pourraient catalyser efficacement le couplage oxydatif des amines en imines sous irradiation de lumière visible .

Applications optoélectroniques

La phénothiazine et ses dérivés ont été largement utilisés comme unités donneuses dans l’ingénierie moléculaire de matériaux donneur-accepteur hautement conjugués pour l’optoélectronique . Cela est largement attribué à la nature riche en électrons des hétéroatomes de soufre et d’azote .

Applications aux cellules solaires

Les dérivés de la phénothiazine ont été largement utilisés comme matériaux de transport de trous (HTMs) efficaces pour les cellules solaires à pérovskite (PSCs)

Mécanisme D'action

Target of Action

Phenothiazinyl Perazine, like other phenothiazine derivatives, primarily targets dopamine D1 and D2 receptors . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .

Mode of Action

Phenothiazinyl Perazine binds to the dopamine D1 and D2 receptors, inhibiting their activity . This inhibition is believed to be responsible for its antipsychotic effects. The compound’s anti-emetic effect is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center . It also binds to the alpha-adrenergic receptor .

Biochemical Pathways

Phenothiazinyl Perazine affects several biochemical pathways. For instance, it has been shown to influence the Wnt/β-catenin signaling pathway , which plays a key role in cell proliferation and differentiation . It also impacts the epithelial-mesenchymal transition process by upregulating the expression level of E-cadherin and downregulating N-cadherin, vimentin, and active-MMP2 .

Pharmacokinetics

They undergo extensive metabolism, primarily in the liver, and are excreted in the urine .

Result of Action

The binding of Phenothiazinyl Perazine to dopamine and alpha-adrenergic receptors results in a reduction of psychotic symptoms, such as hallucinations, delusions, and disordered thinking . It also helps control severe nausea and vomiting .

Action Environment

The action of Phenothiazinyl Perazine can be influenced by the environment. For instance, in aqueous solution, it acts as an excellent antioxidant, while in lipid media, it behaves as a prooxidant due to the formation of the phenothiazinyl radical that is very stable and toxic to biological systems . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the biological environment in which it is present.

Safety and Hazards

Orientations Futures

The optimal conditions for the manifestation of the antioxidant activity of phenothiazine derivatives have been found, which seems to be relevant since it opens up new possibilities for their further use as complex preparations with antioxidant activity, including in psychiatric practice . The development of new drugs or drug candidates based on the phenothiazine system has been a promising approach due to the diverse activities associated with this tricyclic system .

Analyse Biochimique

Biochemical Properties

Phenothiazinyl Perazine, like other phenothiazine derivatives, exhibits significant activities such as tranquillizer, antibacterial, antiparkinsonian, antifungal, anticancer, antiviral, anti-inflammatory, antihistaminic, anti-malarial, anti-filarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive and multidrug resistance reversal properties

Cellular Effects

Phenothiazinyl Perazine has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit antioxidant properties . It also has been reported to have cytotoxic and proapoptotic properties towards different types of cancer .

Molecular Mechanism

It is suggested that phenothiazines may stimulate their own metabolism by inducing CYP1A2, CYP3A4 and CYP2C19 isoforms

Temporal Effects in Laboratory Settings

Phenothiazine derivatives have been synthesized and studied for their stability and long-term effects on cellular function .

Metabolic Pathways

Phenothiazinyl Perazine is likely to be involved in various metabolic pathways. Phenothiazines are known to stimulate their own metabolism by inducing certain enzymes

Propriétés

IUPAC Name |

10-[3-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]propyl]phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4S2/c1-5-15-31-27(11-1)37(28-12-2-6-16-32(28)39-31)21-9-19-35-23-25-36(26-24-35)20-10-22-38-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)38/h1-8,11-18H,9-10,19-26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTVUUYETVQZDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCCN5C6=CC=CC=C6SC7=CC=CC=C75 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858297 |

Source

|

| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103331-66-4 |

Source

|

| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

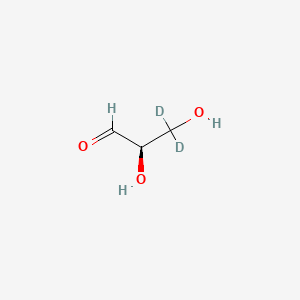

![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)

![DL-[1-2H]glyceraldehyde](/img/structure/B583802.png)